molecular formula C10H12N4O5 B2576116 4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine CAS No. 2415517-67-6

4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine

Cat. No. B2576116
CAS RN: 2415517-67-6
M. Wt: 268.229
InChI Key: YTKZJCAFUJMHAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the dearomative (3+2) cycloaddition of 2-substituted 3,5-dinitropyridines with N-methyl azomethine ylide . This reaction results in the formation of a tricyclic heterosystem containing pyrrolidine and pyridine fragments .


Chemical Reactions Analysis

The compound’s reactivity arises from the presence of the electron-withdrawing 3,5-dinitropyridin-2-yl group . It can participate in various reactions, including nucleophilic aromatic substitution (SNAr). For instance, it can react with biothiols via nucleophilic attack, leading to fluorescence activation .


Physical And Chemical Properties Analysis

  • Biocompatibility : The compound has been successfully utilized for biothiol detection in HeLa cells .

Mechanism of Action

The compound’s mechanism of action likely involves interactions with biological thiols (biothiols), such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) . The fluorescence of the compound is quenched by the electron-withdrawing group, but biothiol-triggered nucleophilic substitution restores its fluorescence. This property makes it a potential probe for biothiol detection in cells .

properties

IUPAC Name

4-(6-methyl-3,5-dinitropyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c1-7-8(13(15)16)6-9(14(17)18)10(11-7)12-2-4-19-5-3-12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKZJCAFUJMHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine

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